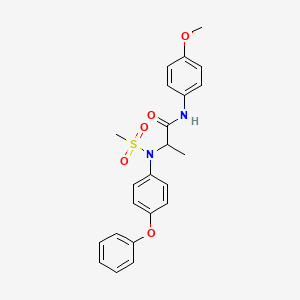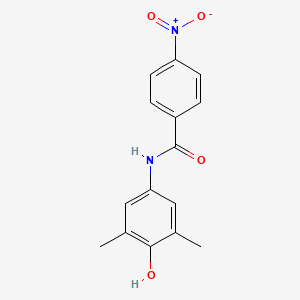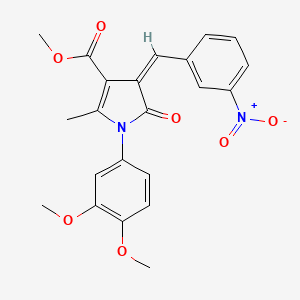![molecular formula C22H30N2O7S B4021489 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4021489.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of sulfonyl groups to the appropriate amine substrates. For compounds similar to N-[2-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide, methodologies may include reactions under conditions that favor the formation of sulfonyl bonds, utilizing reagents such as sulfonyl chlorides or sulfonic anhydrides in the presence of bases. The synthesis process is crucial for achieving the desired structural features that confer the compound its biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine group, forming the sulfonamide linkage. This core structure is further modified with various substituents, such as methoxy and ethoxy groups, which can influence the compound's physicochemical properties and biological activity. The specific arrangement of these groups within the molecule plays a critical role in its interaction with biological targets, ultimately determining its pharmacological profile.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can alter their structure and function. The sulfonyl group makes the compound susceptible to nucleophilic attack, leading to possible modifications or degradation under certain conditions. These reactions are essential for understanding the stability and reactivity of the compound, which can impact its suitability for pharmaceutical applications.
Physical Properties Analysis
The physical properties of N-[2-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's formulation and delivery in a pharmaceutical context, affecting its bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards other chemical entities, are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. The presence of sulfonyl and ether groups within the molecule can affect its pKa values, making it more or less prone to ionization at physiological pH levels. This, in turn, influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Propiedades
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O7S/c1-5-31-18-9-7-17(8-10-18)24(16-22(25)23-13-6-14-28-2)32(26,27)19-11-12-20(29-3)21(15-19)30-4/h7-12,15H,5-6,13-14,16H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCVBVZLSIPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(2-chlorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4021410.png)
![2-[tert-butyl(methyl)amino]ethyl 2-methylbenzoate hydrochloride](/img/structure/B4021418.png)
![methyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4021424.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4021427.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021432.png)
![3-allyl-5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021439.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021444.png)


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)
![1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4021465.png)
![[6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide](/img/structure/B4021478.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4021493.png)
